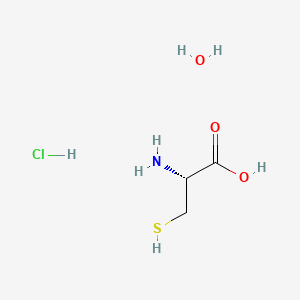

L-Cysteine hydrochloride monohydrate

Übersicht

Beschreibung

L-Cysteine (hydrochloride hydrate) is a naturally occurring amino acid derivative, known for its significant role in various biochemical processes. It is a sulfur-containing amino acid that is essential for the synthesis of proteins and other important biomolecules. The compound is commonly used in biochemical research, pharmaceuticals, and as a dietary supplement due to its antioxidant properties and ability to form disulfide bonds, which are crucial for protein structure and function .

Wirkmechanismus

Target of Action

L-Cysteine hydrochloride monohydrate primarily targets the biochemical processes within the body that involve redox reactions and protein structure . It is an important source of sulfur in human metabolism . It is also used as an antidote for acetaminophen overdose .

Mode of Action

This compound functions as a reducing agent and a nucleophile in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Biochemical Pathways

This compound plays a crucial part in redox reactions, protein structure, and antioxidant activity . It serves as a precursor to glutathione , a potent cellular antioxidant . It is also the source of disulfide linkages in proteins and has a role in sulfur transport .

Pharmacokinetics

It’s known that it is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have high bioavailability in this form.

Result of Action

The antioxidant properties of this compound are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . Additionally, it has been proposed to be classified as a respiratory irritant due to its low pH when in solution .

Biochemische Analyse

Biochemical Properties

L-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .

Cellular Effects

This compound supports cell growth and viability in cell culture applications . It is crucial for producing glutathione, a powerful antioxidant, and it may give the immune system a boost . Studies claim that this compound supplements may stimulate immune activity and lower the risk of infection .

Molecular Mechanism

This compound is involved in the formation of hydrogen sulfide that functions as a signaling molecule . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the transport of sulfur . It provides the disulfide linkage in proteins and is involved in the formation of hydrogen sulfide that functions as a signaling molecule .

Transport and Distribution

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Subcellular Localization

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Cysteine (hydrochloride hydrate) can be synthesized through several methods. One common method involves the reaction of L-cysteine with hydrochloric acid. The process typically involves dissolving L-cysteine in an appropriate solvent, adding hydrochloric acid, and stirring the mixture. The resulting product is then isolated through crystallization or freeze-drying techniques .

Industrial Production Methods: Industrial production of L-cysteine (hydrochloride hydrate) often involves the use of continuous chromatography to obtain high-purity crystals from natural L-cysteine fermentation broth. This method allows for a high recovery rate and purity without the need for chemical reactions or artificial synthetic compounds .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Cystein (Hydrochloridhydrat) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: L-Cystein kann oxidiert werden, um L-Cystin zu bilden, eine dimere Form der Aminosäure. Diese Reaktion tritt typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid auf.

Reduktion: L-Cystein kann als Reduktionsmittel wirken und an Redoxreaktionen teilnehmen, bei denen es Elektronen abgibt.

Substitution: L-Cystein kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Thiolgruppe, um Derivate wie S-Carboxymethyl-L-Cystein und N-Acetyl-L-Cystein zu bilden

Hauptprodukte:

L-Cystin: Wird durch die Oxidation von L-Cystein gebildet.

S-Carboxymethyl-L-Cystein: Wird durch Substitutionsreaktionen unter Beteiligung der Thiolgruppe hergestellt.

N-Acetyl-L-Cystein: Ein weiteres Derivat, das durch Substitutionsreaktionen gebildet wird.

Wissenschaftliche Forschungsanwendungen

Medical Applications

L-Cysteine plays a crucial role in human health due to its involvement in various biological processes. It is known for its antioxidant properties and its role in synthesizing important biomolecules like glutathione.

Antioxidant and Detoxification

L-Cysteine contributes to detoxification by participating in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. A study highlighted that L-Cysteine supplementation can enhance glutathione synthesis, thereby improving antioxidant status in patients with chronic inflammation and other oxidative stress-related conditions .

Nutritional Therapy

LCHCMH has been utilized in nutritional therapies for various health conditions:

- Severe Edematous Malnutrition : In children, L-Cysteine aids in restoring glutathione levels during treatment phases .

- Cardiovascular Health : Clinical trials indicate that L-Cysteine may reduce the risk of cardiovascular incidents in stroke patients .

- Hair Care : It has been shown to reduce hair loss and strengthen hair follicles, making it a popular ingredient in hair care products .

Food Industry Applications

L-Cysteine hydrochloride monohydrate is commonly used as a flavoring agent and dough conditioner in the food industry. It acts as a reducing agent in baking, enhancing the texture and quality of baked goods.

| Application | Function | Concentration |

|---|---|---|

| Flavoring Agent | Enhances taste and aroma | Up to 90 ppm |

| Dough Conditioner | Improves texture and elasticity | Varies by formulation |

The European Food Safety Authority (EFSA) has assessed its safety for use in food products, concluding that it is safe at specified concentrations .

Cosmetic Applications

In cosmetics, this compound is used for its skin-conditioning properties. It acts as an antioxidant and is included in formulations for hair care, skin care, and personal hygiene products.

- Hair Conditioning : Improves hair strength and reduces breakage.

- Skin Care : Acts as a reducing agent that can enhance skin hydration.

Agricultural Applications

L-Cysteine is also utilized in agricultural practices as a biocidal agent. It has applications in veterinary medicine as a feed additive to improve animal health and growth performance.

| Application | Function | Concentration |

|---|---|---|

| Feed Additive | Improves feed palatability and nutrient absorption | Up to 25 mg/kg feed |

Studies show that L-Cysteine can enhance the nutritional profile of animal feed without posing safety risks to consumers or the environment .

Clinical Trials on L-Cysteine Efficacy

A comprehensive review of clinical trials revealed significant benefits of L-Cysteine supplementation:

- Oxidative Stress : Increased glutathione levels were observed in elderly patients with oxidative stress conditions when supplemented with L-Cysteine combined with glycine .

- Diabetes Management : In type-2 diabetes patients, L-Cysteine supplementation improved insulin sensitivity and reduced triglyceride levels when combined with vitamin D .

Safety Assessments

Safety evaluations have classified this compound as a skin irritant but not a sensitizer, confirming its safe application within established guidelines .

Vergleich Mit ähnlichen Verbindungen

L-Cystein (Hydrochloridhydrat) wird oft mit anderen schwefelhaltigen Aminosäuren und deren Derivaten verglichen:

N-Acetyl-L-Cystein: Ein Derivat von L-Cystein mit erhöhter Stabilität und Bioverfügbarkeit, das häufig als Schleimlöser und bei der Behandlung von Paracetamol-Überdosierungen eingesetzt wird.

S-Carboxymethyl-L-Cystein: Ein weiteres Derivat, das aufgrund seiner antioxidativen Eigenschaften und potenziellen therapeutischen Anwendungen verwendet wird.

L-Cystein (Hydrochloridhydrat) ist aufgrund seiner hohen Löslichkeit, seiner Vielseitigkeit in der biochemischen Forschung und seiner entscheidenden Rolle in der Redoxbiologie und der Stabilisierung der Proteinstruktur einzigartig .

Biologische Aktivität

L-Cysteine hydrochloride monohydrate is a vital amino acid compound that plays significant roles in various biological processes. This article explores its biological activity, safety, efficacy, and applications based on diverse research findings.

This compound is a white crystalline powder with the molecular formula and a molecular weight of 175.6 g/mol. It contains a reactive thiol group (-SH), which is crucial for its biological functions, including detoxification and antioxidant activity .

Biological Functions

1. Antioxidant Activity:

L-Cysteine is a precursor to glutathione, one of the body's most potent antioxidants. It helps maintain redox homeostasis and protects cells from oxidative stress by neutralizing free radicals .

2. Protein Synthesis:

Cysteine plays a critical role in protein synthesis due to its ability to form disulfide bonds, which stabilize protein structures. This is particularly important in the formation of keratin and other structural proteins .

3. Detoxification:

The thiol group in cysteine has a high affinity for heavy metals (e.g., mercury, lead), facilitating their detoxification from the body. This property makes it essential in various metabolic pathways, including the synthesis of taurine and sulfate .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in nutritional therapy and as a pharmaceutical agent.

Nutritional Therapy

- Preterm Infants: Cysteine is considered essential for preterm infants due to their immature enzymatic pathways for cysteine synthesis. It is used in total parenteral nutrition (TPN) to meet their nutritional needs .

- Chronic Diseases: Studies have shown that L-cysteine supplementation can improve antioxidant status in patients with chronic inflammation and cardiovascular diseases .

Case Studies

- Severe Edematous Malnutrition: In children undergoing nutritional therapy, L-Cysteine helped restore glutathione levels, improving recovery outcomes .

- Corneal Scarring: Research indicates that L-Cysteine can reduce healing time after photorefractive keratectomy by promoting tissue repair mechanisms .

Safety and Efficacy

Research indicates that this compound is generally safe when used appropriately. However, it can cause skin and eye irritation but is not classified as a skin sensitizer . The no observed effect level (NOEL) has been established at 100 mg/kg body weight per day in animal studies, indicating its safety profile within recommended dosages .

Summary of Clinical Trials

A comprehensive review of clinical trials involving L-Cysteine reveals significant findings:

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-90-4 (Parent) | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90990688 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7048-04-6, 345909-32-2 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.